![molecular formula C19H32N2O5 B185023 1''-epi-Perindopril, (1''R)- CAS No. 145513-33-3](/img/structure/B185023.png)
1''-epi-Perindopril, (1''R)-
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Description
“1’‘-epi-Perindopril, (1’'R)-” is a less active epimer of the antihypertensive drug perindopril . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of perindopril involves a multi-stage process starting from cyclohexenyl-pyrrolidine and iodo-serine derivative . A simple, accurate, and precise LC method with a reversed stationary phase was developed and validated for the determination of perindopril .
Molecular Structure Analysis
The molecular formula of “1’‘-epi-Perindopril, (1’'R)-” is C19H32N2O5 and its molecular weight is 368.5 g/mol . It is a mixture of two isomers: (S, SS, SR) and (R, RR, RS) .
Chemical Reactions Analysis
Perindopril reacts with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole at pH 9.0 using a borate buffer, forming a chromogen measurable at 460 nm .
Physical And Chemical Properties Analysis
The molecular formula of “1’‘-epi-Perindopril, (1’'R)-” is C19H32N2O5 and its molecular weight is 368.5 g/mol . More detailed physical and chemical properties are not available in the search results.
Mechanism of Action
Target of Action
The primary target of 1’‘-epi-Perindopril, (1’'R)-, also known as UNII-TEM1DRJ22L, is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to decreased levels of angiotensin II, reducing vasoconstriction and decreasing aldosterone secretion . This causes vasodilation, reduces fluid volume, and lowers blood pressure .
Pharmacokinetics
1’‘-epi-Perindopril, (1’'R)- is rapidly metabolized in the liver to perindoprilat, its active metabolite . The metabolite is excreted in the urine . The onset of action is within 1 to 2 hours, and the peak effect is reached in about 3 to 7 hours .
Result of Action
The action of 1’‘-epi-Perindopril, (1’'R)- results in the reduction of blood pressure and cardiovascular risk in patients with hypertension or post-myocardial infarction . It is also used to treat mild to moderate congestive heart failure .
Action Environment
The action of 1’‘-epi-Perindopril, (1’'R)- can be influenced by various factors. For instance, renal function impairment can double the perindoprilat AUC . In patients with hepatic function impairment, the bioavailability of perindoprilat is increased, and plasma concentrations are 50% higher . In elderly patients, plasma concentrations of perindopril and perindoprilat are approximately twice those observed in younger patients .
properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQLZZIHOAWMC-QMHWVQJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1''-epi-Perindopril, (1''R)- | |
CAS RN |
145513-33-3 |
Source
|
Record name | 1''-epi-Perindopril, (1''R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1''-EPI-PERINDOPRIL, (1''R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEM1DRJ22L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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